molecular formula C12H12O3 B8540545 3-(But-3-ynyloxy)-4-methoxybenzaldehyde

3-(But-3-ynyloxy)-4-methoxybenzaldehyde

Cat. No. B8540545
M. Wt: 204.22 g/mol
InChI Key: KJUSOIQJHDXTRP-UHFFFAOYSA-N
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Patent
US08765812B2

Procedure details

Isovanillin (0.95 g, 6.2 mmol) was alkylated with but-3-ynyl 4-methylbenzenesulfonate (2.1 g, 9.4 mmol) according to Procedure 4. The crude product was recystallised from EtOAc/petrol to provide 3-(but-3-ynyloxy)-4-methoxybenzaldehyde (0.44 g, 35%) as a colourless crystalline solid; mp 63-65° C.; δH (400 MHz, CDCl3) 2.06 (t, J=2.8 Hz, 1H, C≡CH), 2.76 (td, J=7.2, 2.8 Hz, 2H, CH2C≡CH), 3.96 (s, 3H, OCH3), 4.22 (t, J=7.2 Hz, 2H, OCH2), 6.99 (d, J5,6=8.0 Hz, 1H, H5), 7.43 (d, J2,6=1.4 Hz, 1H, H2), 7.45 (dd, J5,6=8.0, J2,6=1.4 Hz, 1H, H6), 9.85 (s, 1H, CHO); δC (100 MHz, CDCl3) 19.4, 56.2, 67.0, 70.3, 79.8, 110.9, 111.2, 127.1, 130.1, 148.4, 154.9, 190.7; vmax 1015, 1124, 1231, 1586, 1675, 2821, 3305 cm−1.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc petrol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:7]([O:8][CH3:9])=[C:5]([OH:6])[CH:4]=1.[CH3:12][C:13]1C=CC(S(OCCC#C)(=O)=O)=[CH:15][CH:14]=1>>[CH2:15]([O:6][C:5]1[CH:4]=[C:3]([CH:11]=[CH:10][C:7]=1[O:8][CH3:9])[CH:2]=[O:1])[CH2:14][C:13]#[CH:12]

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
O=CC1=CC(O)=C(OC)C=C1
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCC#C
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
EtOAc petrol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC#C)OC=1C=C(C=O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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